molecular formula C8H13N B13829813 8-Azatricyclo[4.3.0.0~1,4~]nonane CAS No. 484032-29-3

8-Azatricyclo[4.3.0.0~1,4~]nonane

Katalognummer: B13829813
CAS-Nummer: 484032-29-3
Molekulargewicht: 123.20 g/mol
InChI-Schlüssel: LMHZRVOXLVNPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Azatricyclo[4300~1,4~]nonane is a complex organic compound characterized by a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azatricyclo[4.3.0.0~1,4~]nonane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane, a related compound, involves a series of reactions including ester resolution, chemical reactions to form chiral intermediates, and final cyclization .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of cost-effective reagents and catalysts to minimize production costs .

Analyse Chemischer Reaktionen

Types of Reactions

8-Azatricyclo[4.3.0.0~1,4~]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Azatricyclo[4.3.0.0~1,4~]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 8-Azatricyclo[4.3.0.0~1,4~]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Azatricyclo[4.3.0.0~1,4~]nonane include:

Uniqueness

This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

484032-29-3

Molekularformel

C8H13N

Molekulargewicht

123.20 g/mol

IUPAC-Name

8-azatricyclo[4.3.0.01,4]nonane

InChI

InChI=1S/C8H13N/c1-2-8-5-9-4-7(8)3-6(1)8/h6-7,9H,1-5H2

InChI-Schlüssel

LMHZRVOXLVNPBX-UHFFFAOYSA-N

Kanonische SMILES

C1CC23C1CC2CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.